3-Ethoxyoxan-4-one

Description

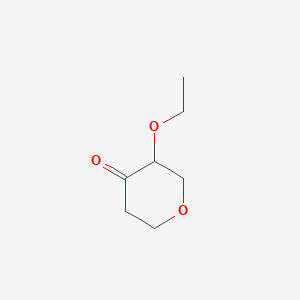

3-Ethoxyoxan-4-one is a six-membered cyclic ether (oxane or tetrahydropyran) derivative featuring an ethoxy substituent at position 3 and a ketone group at position 4. Ethoxy and ketone functionalities confer distinct electronic and steric properties, influencing reactivity in nucleophilic additions, oxidations, or ring-opening reactions.

Properties

IUPAC Name |

3-ethoxyoxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7-5-9-4-3-6(7)8/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURNLDAKYMUHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300491 | |

| Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-18-5 | |

| Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxytetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyoxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxypropanoic acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding acid chloride, which then undergoes intramolecular cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a coil reactor with temperature control to ensure precise reaction conditions. The process may include the use of plunger pumps for reagent delivery and extraction columns for product purification .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyoxan-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-ethoxyoxanol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 3-ethoxypropanoic acid.

Reduction: Formation of 3-ethoxyoxanol.

Substitution: Formation of various substituted oxanones depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyoxan-4-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxyoxan-4-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis or substitution. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxyoxan-4-one

- Structural Differences : Replacing the ethoxy group in 3-ethoxyoxan-4-one with a methoxy group yields 3-methoxyoxan-4-one. The shorter methoxy chain reduces steric bulk and lipophilicity compared to ethoxy.

- Reactivity Implications : Methoxy’s smaller size may enhance solubility in polar solvents and accelerate nucleophilic reactions at the ketone (position 4) due to reduced steric hindrance. However, ethoxy’s increased electron-donating capacity could stabilize transition states in certain reactions.

- Evidence : PubChem lists 3-methoxyoxan-4-one as a distinct entity, though detailed data are unavailable .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Functional Group Contrast : Unlike this compound, this compound has hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively, instead of ethoxy and ketone.

- Applications : The hydroxyl groups enable hydrogen bonding, enhancing solubility in aqueous systems and making it suitable for chiral synthesis in pharmaceuticals. In contrast, this compound’s ketone may favor applications in carbonyl chemistry (e.g., condensation reactions).

- Evidence : This compound is highlighted as a versatile building block in synthesis, emphasizing its role in creating tailored molecules for drug development .

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

- Ring Size and Strain: Cyclopentenones are five-membered rings with inherent strain, increasing reactivity in Diels-Alder or conjugate addition reactions. In contrast, this compound’s six-membered oxane ring is less strained, favoring stability.

Data Table: Structural and Functional Comparison

Biological Activity

3-Ethoxyoxan-4-one is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of oxanones, which are cyclic compounds containing an oxygen atom in a six-membered ring. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antioxidant Activity

Studies have indicated that derivatives of oxanones exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The DPPH radical scavenging method is commonly used to evaluate antioxidant activity. For instance, compounds structurally related to this compound have shown promising results in scavenging free radicals, suggesting that similar activities may be present in this compound itself.

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD (To Be Determined) | |

| Related Oxanone Derivative | 70% |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. The MTT assay is a standard method for assessing cell viability and cytotoxicity. Preliminary findings suggest that this compound may exhibit significant cytotoxicity against human cancer cell lines.

The proposed mechanism of action for the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. This process is often mediated by the modulation of key proteins involved in cell survival pathways, such as Bcl-2 and Bax. Molecular docking studies can provide insights into how this compound interacts with specific protein targets.

Case Studies

Several case studies have highlighted the biological relevance of oxanone derivatives:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various oxanone derivatives on MCF-7 and HCT-116 cell lines, revealing that certain modifications to the oxanone structure significantly enhanced their anticancer activity.

- Antioxidant Evaluation : Another study focused on the antioxidant properties of related compounds, demonstrating that structural variations could lead to improved radical scavenging capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.